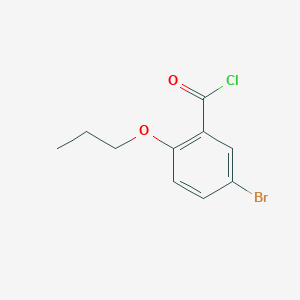

5-溴-2-丙氧基苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-propoxybenzoyl chloride is a chemical compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-propoxybenzoyl chloride consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .科学研究应用

杂环化合物合成

构建各种含氮杂环的一般方法利用2-溴苯甲酸或酰氯,与适当的含氮化合物偶联。顺序芳基自由基环化,包括共轭加成和螺环化,用于制备复杂的有机化合物,例如三环和四环异吲哚酮和氮苯并异香豆素(Zhang & Pugh, 2003)。

抗菌化合物开发

从3-甲基-2-苯甲酰氯出发,合成和评价新型2-取代-3-甲基苯并呋喃衍生物,证明了通过化学改性获得的衍生物的抗菌潜力。这些化合物对一系列真菌和细菌物种表现出显着的抗菌活性,突出了溴苯甲酰氯在新抗菌剂开发中的作用(Abdel‐Aziz, Mekawey, & Dawood, 2009)。

有机合成和催化

在钯/咪唑盐体系的介导下,芳基卤化物与含氮试剂的胺化反应已使用N-杂环卡宾作为催化剂改性剂得到增强。这一过程证明了芳基溴化物的效用,包括5-溴-2-丙氧基苯甲酰氯,在促进一系列有机化合物的合成中起关键作用的复杂反应中(Grasa, Viciu, Huang, & Nolan, 2001)。

金属有机骨架(MOF)和配位化学

含有手性N-杂环卡宾(NHC)-苯氧基亚胺杂化配体的金属配合物的合成和结构变异展示了溴苯甲酰氯在新金属有机骨架和配位化合物开发中的作用。这些配合物在催化和材料科学中具有潜在应用,突出了5-溴-2-丙氧基苯甲酰氯在促进配位化学骨架构建中的重要性(Dyson, Frisón, Simonovic, Whitwood, & Douthwaite, 2008)。

作用机制

Target of Action

5-Bromo-2-propoxybenzoyl chloride is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes . They work by preventing the kidneys from reabsorbing glucose back into the blood, thereby promoting the excretion of glucose in urine and reducing blood glucose levels .

Mode of Action

It’s known that it’s a key intermediate in the synthesis of sglt2 inhibitors . These inhibitors work by selectively inhibiting sodium-glucose transport proteins (SGLTs), specifically SGLT2, which are responsible for reabsorbing the majority of glucose in the kidneys .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-propoxybenzoyl chloride are those involved in glucose metabolism, particularly renal glucose reabsorption . By inhibiting SGLT2, these inhibitors reduce renal glucose reabsorption and increase urinary glucose excretion, thereby reducing hyperglycemia in individuals with type 2 diabetes .

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors, its adme properties would be expected to influence the bioavailability of the final therapeutic compound .

Result of Action

The result of the action of 5-Bromo-2-propoxybenzoyl chloride is the synthesis of SGLT2 inhibitors, which have a therapeutic effect in the treatment of type 2 diabetes . By inhibiting SGLT2, these drugs reduce blood glucose levels, helping to manage the symptoms of diabetes .

Action Environment

The action environment of 5-Bromo-2-propoxybenzoyl chloride is likely to be in a laboratory or industrial setting, where it is used as an intermediate in the synthesis of SGLT2 inhibitors . Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence its reactivity and stability .

属性

IUPAC Name |

5-bromo-2-propoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCMHJFRMWGUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-propoxybenzoyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)

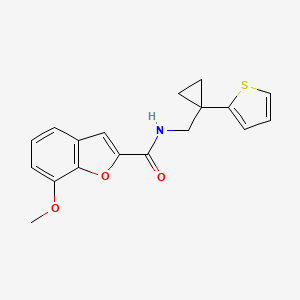

![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)

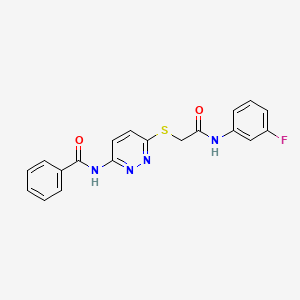

![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2895599.png)

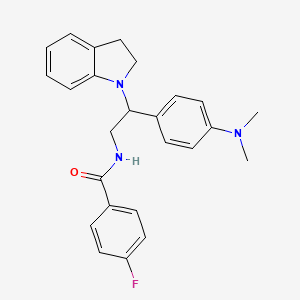

![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)